molecular formula C21H24N2O5S B2957693 N-(2,4-dimethoxyphenyl)-2-(1-propylindol-3-yl)sulfonylacetamide CAS No. 850932-61-5

N-(2,4-dimethoxyphenyl)-2-(1-propylindol-3-yl)sulfonylacetamide

Cat. No. B2957693
CAS RN: 850932-61-5
M. Wt: 416.49
InChI Key: FNALSBOLSPRKFR-UHFFFAOYSA-N
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Description

N-(2,4-dimethoxyphenyl)-2-(1-propylindol-3-yl)sulfonylacetamide, also known as L-768,673, is a selective and potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the breakdown of endocannabinoids, which are lipid signaling molecules that regulate various physiological processes. Inhibition of FAAH leads to increased levels of endocannabinoids, which can have a range of effects on the body.

Scientific Research Applications

VEGFR-2 Inhibition and Anticancer Activity

N-(2,4-dimethoxyphenyl)-2-(1-propylindol-3-yl)sulfonylacetamide belongs to a class of sulfonamides which have shown potential as inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR)-2. This inhibition is significant in cancer research as it can hinder the growth and spread of tumors. A study demonstrated that certain sulfonamide derivatives, including those with a 3,4-dimethoxyphenyl moiety, exhibited notable in vitro anticancer activity against various cancer cell lines, such as hepatocellular carcinoma, medulloblastoma, cervical cancer, and colon cancer. Moreover, some derivatives displayed better activity as VEGFR-2 inhibitors compared to the reference drug dasatinib, indicating their potential as effective anticancer agents (Ghorab et al., 2016).

Fluorescent Probes for Carbonyl Compounds Detection

Compounds related to N-(2,4-dimethoxyphenyl)-2-(1-propylindol-3-yl)sulfonylacetamide have been used as fluorescent probes for detecting carbonyl compounds in environmental water samples. Specifically, derivatives like 2-aminooxy-N-[3-(5-dimethylamino-naphtalene-1-sulfonylamino)-propyl]-acetamide have shown sensitivity in tracing even low concentrations of carbonyl compounds, which include aldehydes and ketones. This application is particularly important in environmental monitoring and pollution assessment (Houdier et al., 2000).

Fluorescent Solvatochromic Dyes

Compounds with a sulfonyl group, similar to N-(2,4-dimethoxyphenyl)-2-(1-propylindol-3-yl)sulfonylacetamide, have been synthesized for use as fluorescent solvatochromic dyes. These dyes, due to their strong solvent-dependent fluorescence, are valuable in biological studies for understanding various events and processes. Their application in fluorescence-based assays and imaging techniques in cell biology and biochemistry is significant, providing insights into the cellular environment and molecular interactions (Diwu et al., 1997).

Antimicrobial and Enzyme Inhibitory Activities

Sulfonamide derivatives, akin to N-(2,4-dimethoxyphenyl)-2-(1-propylindol-3-yl)sulfonylacetamide, have been investigated for their antimicrobial properties and enzyme inhibitory activities. Studies have shown these compounds to be effective against various bacterial strains and capable of inhibiting enzymes like carbonic anhydrase. Such properties make them potential candidates for developing new antimicrobial agents and enzyme inhibitors (Darwish et al., 2014).

properties

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-(1-propylindol-3-yl)sulfonylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5S/c1-4-11-23-13-20(16-7-5-6-8-18(16)23)29(25,26)14-21(24)22-17-10-9-15(27-2)12-19(17)28-3/h5-10,12-13H,4,11,14H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNALSBOLSPRKFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=C(C=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethoxyphenyl)-2-(1-propylindol-3-yl)sulfonylacetamide

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